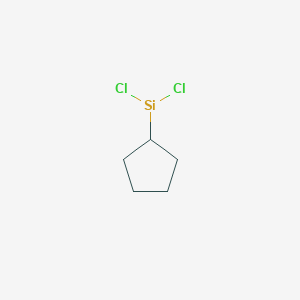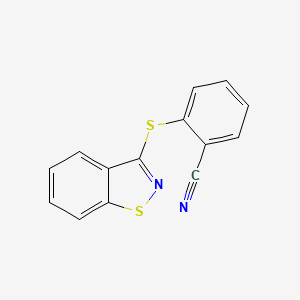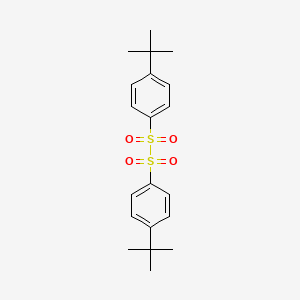
1,2-Bis(4-tert-butylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-Bis(4-tert-butylphényl)-1,1,2,2-tétraoxo-1λ6,2λ6-disulfane est un composé organique complexe qui trouve des applications importantes dans divers domaines de la chimie et de l’industrie. Ce composé se caractérise par sa structure unique, qui comprend deux groupes tert-butylphényle et un noyau tétraoxo-disulfane. Sa formule moléculaire est C22H26O2S2, et sa masse moléculaire est de 402,58 g/mol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,2-Bis(4-tert-butylphényl)-1,1,2,2-tétraoxo-1λ6,2λ6-disulfane implique généralement la réaction de dérivés de 4-tert-butylphényle avec des réactifs contenant du soufre dans des conditions contrôlées. Une méthode courante implique l’utilisation de réactifs de 4-tert-butylphényl lithium, qui réagissent avec le dichlorure de soufre pour former le composé disulfane souhaité. La réaction est généralement effectuée sous atmosphère inerte pour empêcher l’oxydation et est suivie d’étapes de purification telles que la recristallisation ou la chromatographie .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité d’évolutivité du processus de production. De plus, les méthodes industrielles peuvent intégrer des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir que le composé répond aux normes de qualité strictes .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-Bis(4-tert-butylphényl)-1,1,2,2-tétraoxo-1λ6,2λ6-disulfane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le disulfane en thiols ou en sulfures en utilisant des réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque, acide acétique comme solvant.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium, tétrahydrofurane comme solvant.
Substitution : Agents halogénants, agents nitrants, acide sulfurique comme catalyseur.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols, sulfures.
Substitution : Dérivés halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
Le 1,2-Bis(4-tert-butylphényl)-1,1,2,2-tétraoxo-1λ6,2λ6-disulfane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme antioxydant et sa capacité à moduler les voies biologiques impliquant des composés soufrés.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et antimicrobiennes.
Mécanisme D'action
Le mécanisme d’action du 1,2-Bis(4-tert-butylphényl)-1,1,2,2-tétraoxo-1λ6,2λ6-disulfane implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le noyau disulfane du composé peut subir des réactions redox, influençant les états redox cellulaires et modulant les voies de signalisation. De plus, les groupes tert-butylphényle peuvent interagir avec les régions hydrophobes des protéines, affectant ainsi leur fonction et leur stabilité .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Bis(4-tert-butylphényl)éthane-1,2-dione : Structure similaire mais sans noyau disulfane.
4,4’-Di-tert-butylstilbène : Contient des groupes tert-butylphényle similaires, mais a une structure de noyau différente.
1,3-Bis(4-tert-butylphényl)propane-1,3-dione : Groupes fonctionnels similaires mais connectivité et structure du noyau différentes.
Unicité
Le 1,2-Bis(4-tert-butylphényl)-1,1,2,2-tétraoxo-1λ6,2λ6-disulfane est unique en raison de son noyau tétraoxo-disulfane, qui confère une réactivité chimique et une activité biologique distinctes. Cette structure de noyau permet une chimie redox polyvalente et des interactions avec des cibles biologiques, ce qui la rend précieuse pour diverses applications en recherche et dans l’industrie.
Propriétés
Numéro CAS |
188940-57-0 |
|---|---|
Formule moléculaire |
C20H26O4S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1-tert-butyl-4-(4-tert-butylphenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C20H26O4S2/c1-19(2,3)15-7-11-17(12-8-15)25(21,22)26(23,24)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
Clé InChI |
SZAPBCMXGPYERU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





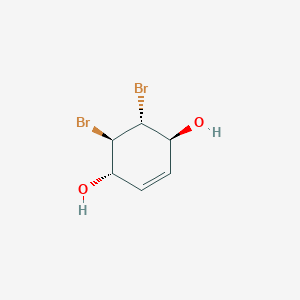
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)


![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
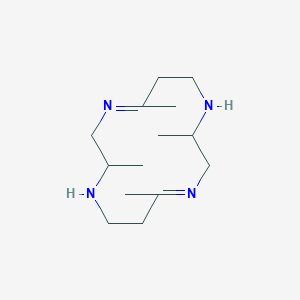
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
